Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-
Overview
Description
Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a phenyl group, a piperidinylsulfonyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- typically involves multiple steps. One common method includes the reaction of 1-phenyl-2-(piperidin-1-yl)ethanone with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The primary product is the reduced ethanone derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 1-[4-(piperidine-1-sulfonyl)phenyl]ethanone
Uniqueness
Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-1-(4-piperidin-1-ylsulfonylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-17(15-16-7-3-1-4-8-16)18-11-13-20(14-12-18)24(22,23)19-9-5-2-6-10-19/h1,3-4,7-8H,2,5-6,9-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKBOXGUHAACFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186950 | |
Record name | 2-Phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825607-94-1 | |
Record name | 2-Phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825607-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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